molecular formula C9H10N2 B1202026 (1H-Indol-3-yl)methanamine CAS No. 22259-53-6

(1H-Indol-3-yl)methanamine

Cat. No. B1202026
CAS RN: 22259-53-6
M. Wt: 146.19 g/mol
InChI Key: JXYGLMATGAAIBU-UHFFFAOYSA-N
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Description

(1H-Indol-3-yl)methanamine, also known as indole-3-methanamine or IM, is an organic compound with a molecular formula of C9H9N. It is a colorless, odorless, crystalline solid with a melting point of 130-133 °C. IM is an important intermediate in the chemical synthesis of many pharmaceuticals, biochemicals, and materials. It is also used in the synthesis of certain dyes, such as indigo, and in the manufacture of certain polymers. IM has a wide range of applications in the field of medicinal chemistry, such as in the synthesis of serotonin receptor agonists and antagonists, as well as in the synthesis of various anti-inflammatory and anti-cancer agents.

Scientific Research Applications

Antiviral Activity

6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate: derivatives have been synthesized and reported to exhibit antiviral properties. Specifically, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .

Anti-inflammatory Activity

Indole derivatives, including those related to (1H-Indol-3-yl)methanamine, have been identified to possess anti-inflammatory properties. This is particularly significant in the development of new therapeutic agents for inflammatory diseases .

Anticancer Properties

The indole nucleus is a common feature in many synthetic drug molecules, which has led to the exploration of indole derivatives as potential anticancer agents. Their ability to bind with high affinity to multiple receptors makes them valuable in cancer research .

Antioxidant Effects

Indole compounds are also being studied for their antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to chronic diseases .

Antimicrobial and Antifungal Defense

“(1H-Indol-3-yl)methanamine” has been found to have antimicrobial properties. Additionally, it serves as an antifungal defense against the Arabidopsis mlo2 mutant, showcasing its potential in plant protection strategies .

Antidiabetic Activity

Research into indole derivatives has extended into the field of diabetes, where these compounds are being evaluated for their antidiabetic activities. This includes the potential to modulate blood sugar levels and improve insulin sensitivity .

Mechanism of Action

Target of Action

(1H-Indol-3-yl)methanamine, also known as Indole-3-methanamine, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (1H-Indol-3-yl)methanamine may interact with its targets to induce a range of biochemical changes.

Biochemical Pathways

(1H-Indol-3-yl)methanamine is known to inhibit the production of phytoalexins, secondary metabolites that protect plants against pathogens . It also induces signal pathways and enzyme activities in cells, including hydroxylase activity and polyphenol oxidase activity . These activities suggest that (1H-Indol-3-yl)methanamine may affect various biochemical pathways, leading to downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that (1H-Indol-3-yl)methanamine could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

1H-indol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYGLMATGAAIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332897
Record name (1H-Indol-3-yl)methanamine
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indole-3-methanamine
Source Human Metabolome Database (HMDB)
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Product Name

(1H-Indol-3-yl)methanamine

CAS RN

22259-53-6
Record name Indole-3-methanamine
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Record name 1H-Indol-3-ylmethanamine
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Record name (1H-Indol-3-yl)methanamine
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Record name 1H-indol-3-ylmethanamine
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Record name 1H-INDOL-3-YLMETHANAMINE
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Record name Indole-3-methanamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029740
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

104 - 107 °C
Record name Indole-3-methanamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029740
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (100 mg) was added to a solution of 1H-indole-3-carbonitrile (100 mg) in 15 mL of 2:1 dioxane:tetrahydrofuran. The mixture was refluxed for 0.5 h, then cooled to 0 C and quenched by the sequential addition of 0.1 mL water, 0.1 mL 3 N sodium hydroxide, and 0.3 mL more water. After the mixture was stirred for 15 min at rt, the aluminum salts were removed by filtration and the solvent was evaporated to give 56 mg of C-(1H-indol-3-yl)methylamine.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of silver fluoride (AgF) in synthesizing nitrile-containing spirooxindoles from (1H-Indol-3-yl)methanamine derivatives?

A1: Silver fluoride (AgF) plays a crucial role in a novel dialkylation reaction of alkenes with (1H-Indol-3-yl)methanamine derivatives. [, ] AgF acts as a unique activator for the C-H bond of acetonitrile, enabling its incorporation into the spirooxindole framework. This reaction offers a highly efficient route to prepare structurally diverse spirooxindoles bearing a nitrile functionality, expanding the possibilities for further chemical modifications and potential biological applications. [, ]

Q2: Can you elaborate on the reaction mechanism and its selectivity?

A2: While the provided abstracts [, ] do not delve into the detailed mechanism, they highlight the importance of AgF in activating acetonitrile. This activation likely involves the interaction of silver with the nitrile group, enhancing the acidity of the adjacent C-H bond. Subsequent reaction with the activated alkene derived from the (1H-Indol-3-yl)methanamine derivative leads to the formation of the spirooxindole structure. Further research is needed to elucidate the precise mechanistic steps and factors influencing selectivity.

Q3: Are there any alternative synthetic approaches to access similar spirooxindole structures?

A3: Although the provided abstracts [, ] focus specifically on AgF-mediated dialkylation, other methods exist to synthesize spirooxindoles. These include, but are not limited to:

  • Friedel-Crafts reactions: Asymmetric Friedel-Crafts-type reactions using chiral catalysts can afford optically active spiroindolines, which can be further functionalized. []

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